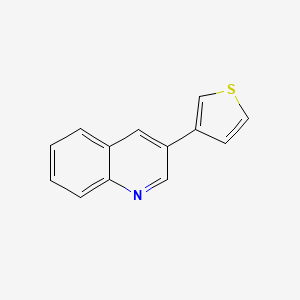

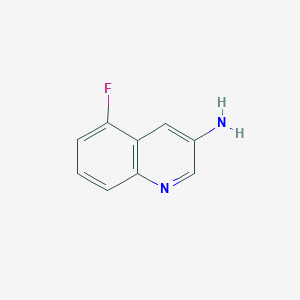

5-Fluoroquinolin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

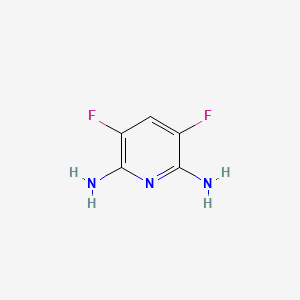

5-Fluoroquinolin-3-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.17 . It is also known by its IUPAC name, 5-fluoro-3-quinolinylamine . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

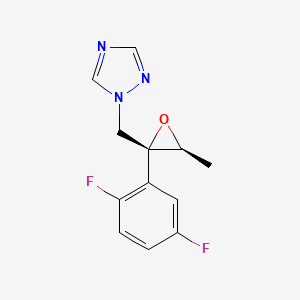

Molecular Structure Analysis

The InChI code for 5-Fluoroquinolin-3-amine is 1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoroquinolin-3-amine were not found, amines in general are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines also react with acids to form salts that are soluble in water .Physical And Chemical Properties Analysis

5-Fluoroquinolin-3-amine is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Antibacterial Properties

5-Fluoroquinolin-3-amine is a member of the fluoroquinolone family of antibacterials . Fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Inhibition of Bacterial DNA-Gyrase

Fluoroquinolones, including 5-Fluoroquinolin-3-amine, inhibit bacterial DNA-gyrase . This enzyme is essential for replication, transcription, and repair of bacterial DNA. By inhibiting this enzyme, fluoroquinolones prevent bacteria from reproducing, which makes them effective antibacterial agents .

Antineoplastic Activity

Research studies on antineoplastic activity of certain fluoroquinolones have shown that derivatives containing the cyclohexyl group in position 2 are the most effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .

Synthesis of Other Compounds

5-Fluoroquinolin-3-amine can be used as a starting material or intermediate in the synthesis of other compounds . It can be modified by incorporating substituents into 1–8 positions or by means of annelation .

Formation of Complexes with Metals

Fluoroquinolones, including 5-Fluoroquinolin-3-amine, can form complexes with metals . These complexes have been studied for their potential applications in various fields .

Research Tool in Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others

5-Fluoroquinolin-3-amine is used by scientists in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用機序

Target of Action

5-Fluoroquinolin-3-amine, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, as it is involved in the unwinding and supercoiling of bacterial DNA .

Mode of Action

The compound interacts with its target by inhibiting the activity of bacterial DNA-gyrase . This inhibition disrupts the replication process of bacterial DNA, thereby halting bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by 5-Fluoroquinolin-3-amine is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of bacterial DNA, which is a critical step in DNA replication . This disruption in the replication process leads to the death of the bacteria .

Result of Action

The molecular effect of 5-Fluoroquinolin-3-amine’s action is the inhibition of bacterial DNA-gyrase . On a cellular level, this results in the disruption of DNA replication, leading to the death of the bacteria . This makes 5-Fluoroquinolin-3-amine an effective antibacterial agent .

特性

IUPAC Name |

5-fluoroquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGMFMNPSYGOGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438827 |

Source

|

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinolin-3-amine | |

CAS RN |

1028302-82-0 |

Source

|

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。